3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
CAS No.: 144486-08-8
VCID: VC0017338
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline - 144486-08-8](/images/no_structure.jpg)
Description | 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic compound with a molecular formula of C11H9N3O and a molecular weight of 199.21 g/mol. It can be synthesized through the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. Similar synthetic routes used in laboratory settings, with optimizations for yield and purity, can be used for larger scale synthesis of the compound. This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Oxidation can be performed using hydrogen peroxide or potassium permanganate, while reduction reactions can use sodium borohydride or lithium aluminum hydride. Depending on the specific conditions and reagents used, the major products formed from these reactions can vary, with oxidation potentially yielding quinoline derivatives and substitution reactions introducing various functional groups onto the imidazoquinoline core. 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline has diverse scientific research applications, such as a building block for synthesizing more complex molecules in chemistry. It is also investigated for its mutagenic properties and interactions with biological macromolecules in biology, explored for potential therapeutic applications, including antimicrobial and anticancer activities in medicine, and utilized in the development of new materials and chemical processes in industry. Another similar compound is 2-Amino-3-methylimidazo[4,5-F]quinoline (IQ), which is found in cooked meats and tobacco smoke and is known for its mutagenic properties. |
---|---|
CAS No. | 144486-08-8 |
Product Name | 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline |
Molecular Formula | C11H9N3O |
Molecular Weight | 199.21 g/mol |
IUPAC Name | 3-methyl-1H-imidazo[4,5-f]quinolin-2-one |
Standard InChI | InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |
Standard InChIKey | GSUQMXXXXPNYEA-UHFFFAOYSA-N |
SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
Canonical SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |
Synonyms | 2-Hydroxy-IQ; 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one; |
PubChem Compound | 10012996 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume